molecular formula C20H25BrN6O3 B2409236 8-(4-(4-bromobenzyl)piperazin-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 898454-72-3

8-(4-(4-bromobenzyl)piperazin-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Katalognummer B2409236
CAS-Nummer: 898454-72-3
Molekulargewicht: 477.363
InChI-Schlüssel: CPPRMAWPYZILOX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “8-(4-(4-bromobenzyl)piperazin-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione” has the molecular formula C20H25BrN6O3 . It is listed in the PubChem database with the CID 16619045 .


Molecular Structure Analysis

The molecular structure of this compound includes a bromobenzyl group attached to a piperazine ring, which is further connected to a purine dione structure with methoxyethyl and methyl substituents . The average mass of the molecule is 477.355 Da and the monoisotopic mass is 476.117157 Da .

Wissenschaftliche Forschungsanwendungen

Analytical Method Development

The compound has been used in the development of analytical methods. For instance, a high-performance thin-layer chromatography (HPTLC) assay method was developed for the estimation of Linagliptin, a DPP4 inhibitor used in diabetes treatment. This compound structurally comprises 8-[(3R)-3-amino-1-piperidinyl]-7-(2-butyn1-yl)-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione. The HPTLC method was developed for determining Linagliptin and its possible degradation products in tablet dosage form, highlighting the compound's role in developing specific and sensitive analytical methods for pharmaceuticals (Rode & Tajne, 2021).

Therapeutic Uses in Psychiatric Disorders

The compound shares structural similarities with other piperazine derivatives, which are integral in treating various psychiatric conditions. For instance, Lurasidone, a novel benzisothiazole antipsychotic drug, has shown efficacy in treating psychotic and major affective disorders. Piperazine derivatives' unique pharmacodynamic profile contributes to their therapeutic effects in psychiatric conditions, with Lurasidone being effective for short-term treatment of schizophrenia and acute bipolar depression (Pompili et al., 2018).

Neuropharmacological Potential

Piperazine derivatives are noted for their neuropharmacological potential. Dopamine D2 receptor ligands, many of which include piperazine derivatives, are used in treating neuropsychiatric disorders like schizophrenia, Parkinson's disease, depression, and anxiety. The structure, function, and pharmacology of novel D2 receptor ligands have been extensively studied, indicating the significant therapeutic potential of these compounds in neuropharmacology (Jůza et al., 2022).

Drug Design and Pharmacological Profiling

Piperazine derivatives are crucial in drug design due to their therapeutic versatility, including roles in antipsychotic, anti-inflammatory, anticancer, and cardio-protective agents. The flexibility of the piperazine scaffold allows for significant medicinal potential, and the modification of substituents on the piperazine ring can impact the pharmacokinetic and pharmacodynamic profiles of the resulting molecules. This demonstrates the compound's role in drug discovery and the development of new therapeutic agents (Rathi et al., 2016).

Eigenschaften

IUPAC Name

8-[4-[(4-bromophenyl)methyl]piperazin-1-yl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BrN6O3/c1-24-17-16(18(28)23-20(24)29)27(11-12-30-2)19(22-17)26-9-7-25(8-10-26)13-14-3-5-15(21)6-4-14/h3-6H,7-13H2,1-2H3,(H,23,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPRMAWPYZILOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=C(C=C4)Br)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-(4-bromobenzyl)piperazin-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.